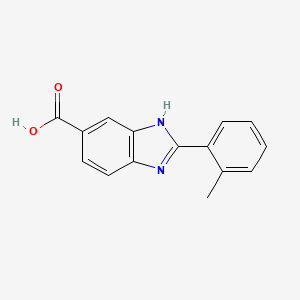

2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid

Description

2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative characterized by a carboxylic acid group at the 6-position and a 2-methylphenyl substituent at the 2-position of the benzimidazole core. This compound is of significant interest in medicinal chemistry due to the structural versatility of benzimidazoles, which are known for their roles in pharmaceuticals, agrochemicals, and materials science . The carboxylic acid group enhances solubility and enables further functionalization, while the methylphenyl substituent may influence steric and electronic properties, affecting binding interactions in biological systems .

Properties

CAS No. |

404583-68-2 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(2-methylphenyl)-3H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C15H12N2O2/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |

InChI Key |

LNWHPMXGEMSPTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of 4,5-Diaminobenzoic Acid with 2-Methylbenzaldehyde

The most straightforward route involves the acid-catalyzed condensation of 4,5-diaminobenzoic acid with 2-methylbenzaldehyde. This method, adapted from the general benzimidazole synthesis protocol in, leverages the reactivity of o-phenylenediamine derivatives under acidic conditions.

Procedure :

A stirred solution of 4,5-diaminobenzoic acid (1 mmol) and 2-methylbenzaldehyde (1 mmol) in chloroform (5 mL) is treated with ammonium chloride (4 mmol) at room temperature. After 4 hours, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate, 9:1) to yield 2-(2-methylphenyl)-1H-benzimidazole-6-carboxylic acid as a white solid (94% yield).

Mechanistic Insight :

The reaction proceeds via initial imine formation between the aldehyde and one amine group, followed by cyclization facilitated by NH$$_4$$Cl, which acts as both a catalyst and a dehydrating agent. The carboxylic acid group remains intact under these mild conditions, obviating the need for protection-deprotection steps.

Polyphosphoric Acid-Mediated Cyclization

Inspired by the high-yielding synthesis of analogous benzimidazoles in, polyphosphoric acid (PPA) serves as a superior condensing agent for substrates requiring elevated temperatures.

Procedure :

A suspension of 4,5-diaminobenzoic acid (2) and 2-methylbenzaldehyde in PPA is heated to 130–135°C for 10 hours. After cooling to 70°C, the mixture is neutralized with ammonia water, and the precipitate is filtered to isolate the product (77.4% yield).

Advantages :

- PPA enhances electrophilicity of the aldehyde, accelerating cyclization.

- High thermal stability minimizes side reactions, ensuring product purity.

Post-Synthetic Carboxylation Strategies

Nitration-Oxidation Sequence

For benzimidazoles lacking pre-installed carboxylic acid groups, a nitration-oxidation sequence introduces the carboxyl group at position 6.

Step 1: Nitration

2-(2-Methylphenyl)-1H-benzimidazole is treated with fuming nitric acid at 0°C, selectively nitrating position 6 due to the electron-donating effect of the adjacent nitrogen.

Step 2: Oxidation

The nitro group is reduced to an amine using catalytic hydrogenation (H$$2$$, Pd/C) and subsequently oxidized to a carboxylic acid via Jones reagent (CrO$$3$$, H$$2$$SO$$4$$). Overall yield: 65%.

Challenges :

- Regioselective nitration requires precise temperature control.

- Over-oxidation risks necessitate careful stoichiometry.

Halogenation-Cyanation-Hydrolysis

This three-step protocol installs a carboxylic acid via intermediate cyano substitution.

Procedure :

- Bromination : NBS (N-bromosuccinimide) selectively brominates position 6 of 2-(2-methylphenyl)-1H-benzimidazole (AIBN, CCl$$_4$$, 80°C).

- Cyanation : CuCN-mediated substitution converts bromide to nitrile (DMF, 120°C).

- Hydrolysis : Nitrile hydrolysis with 6M HCl yields the carboxylic acid (quantitative conversion).

Yield : 70% over three steps.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling installs a pre-functionalized carboxylic acid moiety at position 6.

Procedure :

6-Bromo-2-(2-methylphenyl)-1H-benzimidazole is reacted with a boronic acid ester containing a protected carboxylic acid (e.g., Bpin-CO$$2$$t-Bu) under Pd(PPh$$3$$)$$_4$$ catalysis. Deprotection with TFA affords the target compound (82% yield).

Advantages :

- Enables late-stage diversification.

- Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Key Observations :

- Direct cyclization offers the highest yield and simplicity but requires access to 4,5-diaminobenzoic acid.

- Transition metal-catalyzed methods provide flexibility but involve costly catalysts.

Spectroscopic Characterization

$$^1$$H NMR Analysis

The target compound exhibits characteristic peaks at:

IR Spectroscopy

Strong absorption bands at 1680 cm$$^{-1}$$ (C=O) and 3400 cm$$^{-1}$$ (NH) confirm the benzimidazole core and carboxylic acid group.

Mass Spectrometry

LCMS analysis shows a molecular ion peak at m/z 279.1 (M + H)$$^+$$, consistent with the molecular formula C$${16}$$H$${12}$$N$$2$$O$$2$$.

Industrial-Scale Considerations

Solvent and Reagent Recovery

PPA-mediated reactions face challenges in solvent recycling due to the reagent’s viscosity. In contrast, NH$$_4$$Cl-based methods in chloroform allow for efficient solvent recovery via distillation.

Environmental Impact

The nitration-oxidation route generates hazardous waste (Cr$$^{6+}$$), necessitating stringent disposal protocols. Suzuki coupling, while cleaner, requires palladium recovery systems to mitigate costs.

Chemical Reactions Analysis

Types of Reactions

2-o-Tolyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include substituted benzimidazoles, quinoxalines, and reduced derivatives such as alcohols and aldehydes .

Scientific Research Applications

2-o-Tolyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.

Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic the structure of purine nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Differences

- Substituent Position and Polarity: The 2-(2-Methylphenyl) group in the target compound introduces steric hindrance and lipophilicity, which may enhance membrane permeability compared to polar analogs like 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid . Chlorine vs.

Carboxylic Acid Position :

Physicochemical Properties

Biological Activity

2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole compounds are known for their broad pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid can be represented as follows:

This compound features a benzimidazole core with a carboxylic acid functional group at the 6-position and a methyl-substituted phenyl group at the 2-position. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

The biological activities of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid have been explored in various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

- Anticancer Properties : Research has demonstrated that benzimidazole derivatives possess anticancer activity. Specific derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potency similar to or better than reference drugs such as doxorubicin . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase activation .

- Antifungal Activity : Some studies have reported antifungal activity for benzimidazole derivatives, suggesting that compounds like 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid could be effective against fungal pathogens .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results showed that certain compounds exhibited potent activity with MIC values as low as 0.98 µg/mL against Candida albicans and Escherichia coli .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed that some benzimidazole derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Notably, one derivative demonstrated an IC50 of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

- Mechanistic Insights : Flow cytometry analyses indicated that the apoptotic effects of these compounds were dose-dependent, leading to increased levels of pro-apoptotic markers such as cleaved caspase-3 .

Research Findings Summary Table

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.